Antifungal agent 63

Description

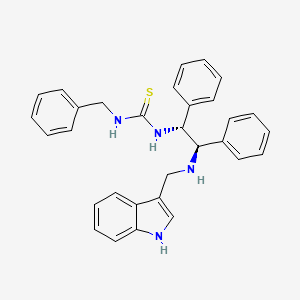

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H30N4S |

|---|---|

Molecular Weight |

490.7 g/mol |

IUPAC Name |

1-benzyl-3-[(1R,2R)-2-(1H-indol-3-ylmethylamino)-1,2-diphenylethyl]thiourea |

InChI |

InChI=1S/C31H30N4S/c36-31(34-20-23-12-4-1-5-13-23)35-30(25-16-8-3-9-17-25)29(24-14-6-2-7-15-24)33-22-26-21-32-28-19-11-10-18-27(26)28/h1-19,21,29-30,32-33H,20,22H2,(H2,34,35,36)/t29-,30-/m1/s1 |

InChI Key |

UXUOKYRXXRZNBE-LOYHVIPDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NCC4=CNC5=CC=CC=C54 |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NCC4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Synthesis of Antifungal Agent Compound 2c: A Technical Whitepaper

An in-depth technical guide on the discovery and synthesis of a novel quinazolinone-based antifungal agent, designated as Compound 2c, with potent activity against Fusarium oxysporum. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to agriculture and human health. Fusarium oxysporum, a soil-borne fungus, is responsible for causing devastating wilt diseases in a wide range of crops, leading to substantial economic losses worldwide. The development of novel antifungal agents with high efficacy and novel mechanisms of action is therefore a critical area of research. Quinazolinone derivatives have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including antifungal properties. This whitepaper details the discovery, synthesis, and biological evaluation of a novel quinazolinone derivative, Compound 2c, which has demonstrated significant inhibitory effects against Fusarium oxysporum.

1. Discovery of Compound 2c

Compound 2c was identified through a systematic study focused on the design and synthesis of new quinazolinone derivatives with potential as agrochemical fungicides. The core concept was to synthesize compounds that incorporate the quinazolinone scaffold, known for its diverse biological activities. The design strategy involved the synthesis of four novel pyrazol-quinazolinone compounds with different substituents to investigate their structure-activity relationships (SAR). Among the synthesized compounds, Compound 2c exhibited the most potent antifungal activity against Fusarium oxysporum f. sp. Niveum.[1]

2. Synthesis of Compound 2c

The synthesis of Compound 2c was achieved through a one-pot reaction method involving intramolecular cyclization and dehydration. The detailed experimental protocol is outlined below.

2.1. Experimental Protocol: Synthesis of Compound 2c

-

Starting Materials: The synthesis begins with a diamide-containing precursor compound.

-

Reaction Conditions: The precursor is subjected to intramolecular cyclization and dehydration. This reaction is catalyzed by an aqueous methylamine solution.

-

Procedure:

-

The diamide-containing starting material is dissolved in a suitable solvent.

-

An aqueous solution of methylamine is added to the reaction mixture.

-

The mixture is heated under reflux for a specified period to facilitate the cyclization and dehydration process.

-

Upon completion of the reaction, the mixture is cooled to room temperature, allowing the product to precipitate.

-

The solid product is collected by filtration, washed with a suitable solvent to remove impurities, and dried under vacuum.

-

-

Characterization: The structure of the synthesized Compound 2c was confirmed using various analytical techniques, including 1H NMR, 13C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[1]

3. Antifungal Activity of Compound 2c

The antifungal activity of Compound 2c was evaluated against a panel of seven plant pathogenic fungi, including Fusarium oxysporum f. sp. Niveum.

3.1. Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Rate Method)

-

Fungal Strains: Fusarium oxysporum f. sp. Niveum and six other plant pathogenic fungi were used in the assay.

-

Culture Medium: Potato Dextrose Agar (PDA) was used for the growth of the fungal mycelia.

-

Preparation of Test Compounds: Compound 2c was dissolved in a mixture of DMSO and Tween 80 to create a stock solution. This stock solution was then diluted with PDA to achieve final concentrations of 150 mg/L and 300 mg/L.

-

Assay Procedure:

-

Mycelial discs of the test fungi were placed on the center of the PDA plates containing the test compound.

-

The plates were incubated at a controlled temperature until the mycelial growth in the control plates (containing no compound) reached the edges.

-

The diameter of the fungal colonies was measured, and the percentage of inhibition was calculated using the following formula: Inhibition (%) = [(C - T) / C] × 100 where C is the diameter of the colony in the control plate, and T is the diameter of the colony in the treated plate.

-

3.2. Quantitative Data on Antifungal Activity

The antifungal activity of Compound 2c and other synthesized quinazolinone derivatives against various phytopathogenic fungi is summarized in the table below.

| Compound | Concentration (mg/L) | Inhibition (%) against Fusarium oxysporum f. sp. Niveum | Inhibition (%) against Rhizoctonia solani AG1 | Inhibition (%) against Phytophthora parasitica var. nicotianae |

| 2a | 300 | - | Obvious inhibitory effect | - |

| 2b | 300 | - | Obvious inhibitory effect | Best inhibitory activity |

| 2c | 300 | 62.42 | - | - |

| 2d | 300 | Good inhibitory effect | - | - |

Data extracted from a study on the antifungal activity of quinazolinone derivatives.[1]

4. Structure-Activity Relationship (SAR)

The study of the synthesized quinazolinone derivatives revealed key structural features that influence their antifungal activity. The presence of a cyano group in compounds 2c and 2d was associated with better inhibitory effects against Fusarium oxysporum f. sp. Niveum compared to compounds 2a and 2b, which contain a chlorine atom.[1]

5. Visualizations

5.1. Synthesis Workflow

Caption: Synthetic workflow for Compound 2c.

5.2. Antifungal Screening Workflow

Caption: In vitro antifungal screening workflow.

Compound 2c, a novel quinazolinone derivative, has been successfully synthesized and demonstrated significant antifungal activity against the plant pathogen Fusarium oxysporum f. sp. Niveum. The one-pot synthesis method provides an efficient route to this promising antifungal agent. Further optimization of the quinazolinone scaffold and in-depth mechanistic studies are warranted to explore the full potential of this class of compounds in the development of new and effective fungicides. The detailed experimental protocols and structured data presented in this whitepaper provide a valuable resource for researchers in the field of antifungal drug discovery and development.

References

Antifungal Agent 63 (Compound 3i): A Technical Overview of its Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifungal spectrum of activity for Antifungal Agent 63, also identified as Compound 3i in the scientific literature. This agent, a novel aromatic carboxamide derived from dehydroabietylamine, has demonstrated significant potential as a broad-spectrum fungicide against several economically important plant pathogenic fungi.[1] This document summarizes the quantitative data on its efficacy, details the experimental protocols for its evaluation, and provides a visual representation of the experimental workflow.

Data Presentation: In Vitro Antifungal Activity

Compound 3i has been evaluated for its ability to inhibit the mycelial growth of a range of fungal pathogens. The following tables summarize the key findings from in vitro assays, presenting both the mycelial growth inhibitory rates at a fixed concentration and the half-maximal effective concentration (EC₅₀) values, which indicate the concentration of the compound required to inhibit 50% of fungal growth.

Table 1: Mycelial Growth Inhibitory Rate of Compound 3i at 50 mg/L

| Fungal Pathogen | Inhibition Rate (%) |

| Sclerotinia sclerotiorum | > 95% |

| Alternaria solani | ~ 91.8% |

| Botrytis cinerea | > 90% |

| Rhizoctonia solani | > 70% |

| Gibberella zeae | > 80% |

| Fusarium oxysporum | Moderate Inhibition |

Data sourced from a study on novel aromatic carboxamides from dehydroabietylamine.[1]

Table 2: EC₅₀ Values of Compound 3i Against Various Fungal Pathogens

| Fungal Pathogen | EC₅₀ (mg/L) |

| Sclerotinia sclerotiorum | 0.067 - 0.393 |

| Botrytis cinerea | Significant Activity |

| Alternaria solani | Significant Activity |

EC₅₀ values indicate potent activity, particularly against Sclerotinia sclerotiorum.[1]

Experimental Protocols

The following sections detail the methodologies employed for the in vitro and in vivo evaluation of this compound (Compound 3i).

In Vitro Antifungal Activity Assay: Mycelium Growth Rate Method

The in vitro antifungal activity of Compound 3i was determined using the mycelium growth rate method.[1] This method assesses the ability of a compound to inhibit the growth of fungal mycelia on a solid medium.

1. Fungal Strains and Culture Preparation:

-

The following plant pathogenic fungi were used: Rhizoctonia solani, Fusarium oxysporum, Sclerotinia sclerotiorum, Alternaria solani, Gibberella zeae, and Botrytis cinerea.[1]

-

Fungal strains were obtained from the Agricultural Culture Collection of China (ACCC).[1]

-

Cultures were maintained on potato dextrose agar (PDA) plates.

2. Preparation of Test Compound Solutions:

-

Compound 3i and a positive control (e.g., boscalid) were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

-

These stock solutions were then incorporated into the molten PDA medium to achieve the desired final concentrations (e.g., 50 mg/L).

3. Inoculation and Incubation:

-

Mycelial plugs (typically 5 mm in diameter) were taken from the edge of actively growing fungal cultures and placed at the center of the PDA plates containing the test compound.[2]

-

Control plates containing only the solvent (e.g., DMSO) in the PDA medium were also prepared.

-

The plates were incubated in the dark at a controlled temperature (e.g., 25 °C) for a specified period, typically until the fungal growth in the control plates reached a certain diameter.[2]

4. Data Analysis:

-

The diameter of the fungal colonies was measured in both the treated and control plates.

-

The mycelial growth inhibition rate was calculated using the following formula:

-

Inhibition Rate (%) = [(dc - dt) / dc] x 100

-

Where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treated group.[2]

-

-

To determine the EC₅₀ value, a range of concentrations of the test compound were used, and the resulting inhibition rates were plotted against the logarithm of the concentration. Probit analysis was then used to calculate the EC₅₀ value.

In Vivo Antifungal Bioassay on Tomato Plants

To assess the protective efficacy of Compound 3i in a more realistic setting, an in vivo bioassay was conducted on tomato plants infected with Botrytis cinerea.[1]

1. Plant Cultivation and Treatment:

-

Tomato seedlings were grown under controlled greenhouse conditions.

-

A solution of Compound 3i at a specific concentration (e.g., 200 mg/L) was prepared, typically in a solvent-water emulsion containing a surfactant (e.g., Tween 80) to ensure even distribution.

-

The solution was sprayed onto the leaves of the tomato plants. Control plants were sprayed with a solution containing only the solvent and surfactant.

2. Inoculation with Fungal Pathogen:

-

After the sprayed solution had dried, the tomato leaves were inoculated with a suspension of Botrytis cinerea spores.

3. Incubation and Disease Assessment:

-

The inoculated plants were maintained in a high-humidity environment to promote fungal infection and disease development.

-

After a set incubation period, the disease severity on the leaves was assessed. This can be done by measuring the lesion size or by using a disease scoring scale.

4. Efficacy Calculation:

-

The protective efficacy of the compound was calculated based on the reduction in disease severity in the treated plants compared to the control plants.

Mandatory Visualization

The following diagram illustrates the general workflow for the in vitro evaluation of this compound.

Caption: In vitro antifungal activity experimental workflow.

References

In Vitro Fungicidal Activity of Antifungal Agent 63: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific data on a compound designated "Antifungal Agent 63" or "Compound 3i" with detailed fungicidal activity against Fusarium oxysporum f.sp. cucumerinum. This technical guide has been constructed using representative data and methodologies from studies on novel thiourea derivatives, a chemical class to which similar antifungal compounds belong, to illustrate the requested format and content for researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive overview of the in vitro fungicidal activity of a representative novel thiourea derivative, herein referred to as this compound, against the plant pathogenic fungus Fusarium oxysporum. The guide details its inhibitory and fungicidal concentrations, the experimental protocols for determining these activities, and a proposed mechanism of action involving key cellular pathways. The data presented underscores the potential of this class of compounds in the development of new antifungal therapies.

Quantitative Fungicidal Activity

The in vitro antifungal efficacy of this compound against Fusarium oxysporum was determined using established microdilution methods. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values are summarized below.

Table 1: In Vitro Antifungal Activity of this compound against Fusarium oxysporum

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |

| Fusarium oxysporum | 1.56 | 3.13 |

Table 2: Comparative Antifungal Activity against various phytopathogenic fungi

| Fungal Species | MIC (µg/mL) |

| Fusarium oxysporum | 1.56 |

| Cercospora arachidicola | 3.13 |

| Physalospora piricola | 3.13 |

| Alternaria solani | 6.25 |

| Gibberella zeae | 12.5 |

| Rhizoctonia solani | 25 |

Experimental Protocols

The following sections detail the methodologies employed for the evaluation of the in vitro antifungal activity of this compound.

Fungal Strain and Culture Conditions

Fusarium oxysporum was cultured on Potato Dextrose Agar (PDA) plates at 28°C for 7 days. Spore suspensions were prepared by flooding the agar surface with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop. The resulting suspension was filtered through sterile cheesecloth to remove mycelial fragments, and the spore concentration was adjusted to 1 × 10⁶ spores/mL using a hemocytometer.

Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method in 96-well microtiter plates, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antifungal Solutions: this compound was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL. Serial two-fold dilutions were prepared in RPMI-1640 medium (buffered with MOPS) to achieve final concentrations ranging from 0.0975 to 50 µg/mL.

-

Inoculation: Each well was inoculated with 100 µL of the fungal spore suspension (1 × 10⁶ spores/mL) and 100 µL of the corresponding antifungal dilution.

-

Controls: Positive (medium with fungal inoculum, no compound) and negative (medium only) controls were included.

-

Incubation: The plates were incubated at 28°C for 72 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that resulted in complete inhibition of visible fungal growth.

Determination of Minimum Fungicidal Concentration (MFC)

To determine the Minimum Fungicidal Concentration (MFC), aliquots of 10 µL were taken from each well of the microtiter plate that showed no visible growth in the MIC assay.

-

Subculturing: The aliquots were plated onto PDA plates.

-

Incubation: The plates were incubated at 28°C for 48-72 hours.

-

MFC Determination: The MFC was defined as the lowest concentration of the antifungal agent at which no fungal growth was observed on the subculture plates, corresponding to a ≥99.9% reduction in the initial inoculum.

Proposed Mechanism of Action and Signaling Pathways

While the precise mechanism of this compound is under investigation, related thiourea derivatives have been shown to induce oxidative stress and down-regulate genes essential for fungal growth and viability.

Induction of Oxidative Stress

This compound is hypothesized to disrupt the redox balance within the fungal cell, leading to an accumulation of reactive oxygen species (ROS). This oxidative stress can damage cellular components such as lipids, proteins, and DNA, ultimately leading to cell death.

Down-regulation of Key Regulatory Genes

It is proposed that this compound may interfere with signaling pathways that regulate the expression of genes crucial for fungal survival and pathogenesis. For instance, genes involved in cell wall integrity and metabolism could be potential targets.

Experimental Workflow Visualization

The overall workflow for assessing the in vitro fungicidal activity of this compound is depicted below.

An In-depth Technical Guide on the Antifungal Agent "63": Elucidating its Target Enzyme and Binding Site is Not Possible with Publicly Available Data

A comprehensive review of publicly available scientific literature and chemical databases does not yield specific information identifying an antifungal agent designated as "63" or "Compound 3i" and its corresponding target enzyme or binding site. While a commercial supplier, MedChemExpress, lists an "Antifungal agent 63 (Compound 3i)" with activity against Fusarium oxysporum f.sp. cucumerinum, there is no associated primary research publication to validate these claims or provide the detailed technical information required for a thorough scientific guide.

The initial investigation sought to identify the core scientific literature describing the discovery, mechanism of action, and biochemical characterization of an antifungal agent referred to as "63". Despite extensive searches across multiple scientific databases, no peer-reviewed articles, patents, or other scholarly publications could be found that use this specific nomenclature to describe a novel antifungal compound.

Chemical suppliers often use internal catalog numbers or generic identifiers for compounds in their product listings. It is highly probable that "this compound" is such a designation. Without a link to the primary research that describes the synthesis and biological evaluation of this compound, critical details regarding its molecular target, how it interacts with that target, and the experimental methodologies used to determine this information remain unknown.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a general overview of the common targets of antifungal agents and the experimental workflows typically employed to identify and characterize them. This information is based on established principles in mycology and medicinal chemistry.

General Mechanisms of Antifungal Action

Antifungal drugs primarily target structures or pathways that are unique to fungal cells, thereby minimizing toxicity to the host. The main targets include:

-

Cell Wall Biosynthesis: The fungal cell wall, composed of chitin and glucans, is a prime target as it is absent in mammalian cells.

-

Target Enzyme Example: Glucan synthase is inhibited by echinocandins.

-

-

Cell Membrane Integrity: The fungal cell membrane contains ergosterol, which is analogous to cholesterol in mammalian cells.

-

Target Enzyme Example: Lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, is the target of azole antifungals.

-

-

Nucleic Acid Synthesis: Inhibition of DNA and RNA synthesis is another avenue for antifungal activity.

-

Target Enzyme Example: Thymidylate synthase is the ultimate target of flucytosine after its conversion within the fungal cell.

-

-

Protein Synthesis: Targeting fungal-specific components of the protein synthesis machinery can also be effective.

Standard Experimental Workflow for Target Identification and Characterization

The process of identifying the target enzyme of a novel antifungal agent and its binding site is a multi-step process that involves a combination of genetic, biochemical, and biophysical techniques.

Experimental Protocols

1. Phenotypic Screening:

-

Methodology: A library of compounds is screened against a panel of pathogenic fungi in a high-throughput format. The primary endpoint is typically the inhibition of fungal growth, measured by changes in optical density or metabolic activity.

-

Data Presentation: Results are often presented as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).

2. Genetic Screening:

-

Methodology: To identify potential targets, a compound of interest is screened against a collection of fungal strains, each overexpressing or lacking a specific gene. Strains that show increased resistance (in the case of overexpression) or increased sensitivity (in the case of deletion) point to the likely target or pathway.

-

Data Presentation: Data is often visualized as a "fitness profile" or a ranked list of genes that, when their expression is altered, significantly change the fungal sensitivity to the compound.

3. Affinity Chromatography-Mass Spectrometry:

-

Methodology: The antifungal agent is immobilized on a solid support and a cellular lysate is passed over it. Proteins that bind to the compound are captured and subsequently identified using mass spectrometry.

-

Data Presentation: A list of proteins that specifically interact with the compound is generated.

4. Cellular Thermal Shift Assay (CETSA):

-

Methodology: This method relies on the principle that a protein becomes more thermally stable when bound to a ligand. Intact cells are treated with the antifungal agent, heated to various temperatures, and the remaining soluble protein is quantified. The target protein will show an increased melting temperature in the presence of the compound.

-

Data Presentation: A "melting curve" is generated for the protein of interest, showing the shift in thermal stability upon ligand binding.

5. Biochemical Assays:

-

Methodology: Once a putative target enzyme is identified, its activity is measured in the presence and absence of the antifungal agent. Enzyme kinetics studies (e.g., Michaelis-Menten kinetics) are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

-

Data Presentation: Key quantitative data includes the IC50 (concentration of inhibitor that reduces enzyme activity by 50%) and the Ki (inhibition constant).

| Parameter | Description |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |

| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. |

6. X-ray Crystallography / Cryo-Electron Microscopy (Cryo-EM):

-

Methodology: These structural biology techniques are used to determine the three-dimensional structure of the target enzyme in complex with the antifungal agent. This provides a detailed view of the binding site and the specific molecular interactions.

-

Data Presentation: A high-resolution 3D model of the protein-ligand complex is generated, often deposited in the Protein Data Bank (PDB).

7. Site-Directed Mutagenesis:

-

Methodology: To confirm the binding site identified through structural studies, specific amino acid residues within the putative binding pocket are mutated. The effect of these mutations on the binding and inhibitory activity of the antifungal agent is then assessed using biochemical assays.

-

Data Presentation: A table comparing the IC50 or Ki values of the antifungal agent against the wild-type enzyme and various mutant forms.

Structure-Activity Relationship of 4-Aminopiperidine Analogs as Novel Antifungal Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of a novel class of antifungal agents: 4-aminopiperidine analogs. These compounds have demonstrated significant antifungal activity, particularly against clinically relevant species of Candida and Aspergillus. The primary mechanism of action for this class of molecules is the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[1][2][3][4] This document details the quantitative SAR data, experimental protocols for their evaluation, and visual representations of the targeted biological pathway and experimental workflows.

Core Structure and Analogs

The foundational chemical scaffold of these antifungal agents is the 4-aminopiperidine ring. Inspired by established antifungals like fenpropidin and amorolfine, which also contain a piperidine or a related morpholine ring, a library of over 30 analogs was synthesized to explore the SAR.[1][2][3][4] The key modifications involved substitutions at the piperidine nitrogen (N1) and the 4-amino group. Two of the most promising candidates that emerged from these studies are 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine.[1][3][4]

Quantitative Structure-Activity Relationship Data

The antifungal efficacy of the 4-aminopiperidine analogs was primarily quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The data reveals critical insights into the structural features that govern the antifungal potency.

A key finding is the significant contribution of a long alkyl chain, specifically a dodecyl group, attached to the 4-amino group, to the antifungal activity.[2] This lipophilic tail is believed to enhance the interaction of the molecule with the fungal cell membrane and the target enzymes. Variations in the substituent at the N1 position of the piperidine ring also modulate the activity, with benzyl and phenethyl groups showing favorable results.

Below is a summary of the MIC values for two lead compounds, designated as 2b (1-benzyl-N-dodecylpiperidin-4-amine) and 3b (N-dodecyl-1-phenethylpiperidin-4-amine), against various fungal species.[2]

| Compound | Fungal Species | MIC Range (µg/mL) |

| 2b | Candida albicans | 2 - 4 |

| Candida glabrata | 2 - 4 | |

| Candida parapsilosis | 1 - 2 | |

| Aspergillus fumigatus | 2 - 8 | |

| Aspergillus flavus | 4 - 8 | |

| 3b | Candida albicans | 1 - 4 |

| Candida glabrata | 1 - 4 | |

| Candida parapsilosis | 1 - 2 | |

| Aspergillus fumigatus | 1 - 8 | |

| Aspergillus flavus | 2 - 8 |

Experimental Protocols

The evaluation of the 4-aminopiperidine analogs involved standardized methodologies to ensure the reproducibility and comparability of the results. The two primary experimental procedures are the determination of the Minimum Inhibitory Concentration and the analysis of the fungal sterol profile to elucidate the mechanism of action.

Minimum Inhibitory Concentration (MIC) Assay

The in vitro antifungal activity of the compounds was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]

Protocol:

-

Preparation of Antifungal Stock Solutions: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Serial Dilutions: A series of two-fold dilutions of the stock solution are prepared in 96-well microtiter plates using RPMI-1640 medium. This creates a gradient of drug concentrations.

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of fungal cells is then prepared and adjusted to a standardized concentration (typically 0.5 to 2.5 x 10³ cells/mL).

-

Inoculation: The standardized fungal suspension is added to each well of the microtiter plates containing the serially diluted compounds.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Fungal Sterol Analysis

To identify the enzymatic target of the 4-aminopiperidine analogs, the sterol composition of fungal cells treated with these compounds was analyzed by gas chromatography-mass spectrometry (GC-MS).[9][10][11]

Protocol:

-

Fungal Culture and Treatment: Fungal cells are grown in a liquid medium to a specific growth phase and then exposed to a sublethal concentration of the test compound for a defined period.

-

Cell Harvesting and Saponification: The fungal cells are harvested by centrifugation. The cell pellet is then subjected to saponification, typically using a strong base like potassium hydroxide in methanol, to break open the cells and hydrolyze lipids.

-

Sterol Extraction: The non-saponifiable lipids, which include the sterols, are extracted from the mixture using an organic solvent such as n-hexane.

-

Derivatization: The extracted sterols are derivatized, commonly by silylation, to increase their volatility for GC-MS analysis.

-

GC-MS Analysis: The derivatized sterol extract is injected into a gas chromatograph coupled to a mass spectrometer. The different sterols are separated based on their retention times and identified by their characteristic mass fragmentation patterns. An accumulation of specific sterol intermediates and a depletion of ergosterol compared to untreated control cells indicate the inhibition of a particular enzyme in the ergosterol biosynthesis pathway.

Mandatory Visualizations

Ergosterol Biosynthesis Pathway and Inhibition Sites

The primary target of the 4-aminopiperidine analogs is the ergosterol biosynthesis pathway, a vital process for maintaining the integrity and fluidity of the fungal cell membrane. Specifically, these compounds have been shown to inhibit two key enzymes: sterol C14-reductase and sterol C8-isomerase.[1][2][4] The inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.

Caption: Ergosterol biosynthesis pathway and the inhibitory action of 4-aminopiperidine analogs.

Experimental Workflow for MIC Determination

The following diagram illustrates the logical flow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the antifungal compounds.

References

- 1. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents… [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]

- 9. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 10. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: Antifungal Agent 63 (Compound 3i) Activity Against Fusarium oxysporum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifungal activity of Antifungal Agent 63, also identified as Compound 3i, against the plant pathogenic fungus Fusarium oxysporum. The information is compiled from the primary research literature to support further investigation and development of this compound as a potential fungicidal agent.

Quantitative Data Summary

This compound (Compound 3i) has demonstrated significant fungicidal activity against Fusarium oxysporum f. sp. cucumerinum. The following table summarizes the available quantitative data from in vitro assays.

| Compound | Target Organism | Concentration (µg/mL) | Inhibition Rate (%) |

| This compound (Compound 3i) | Fusarium oxysporum f. sp. cucumerinum | 50 | 95.2 |

| Hymexazol (Control) | Fusarium oxysporum f. sp. cucumerinum | 50 | 98.7 |

Experimental Protocols

The following methodologies were employed to determine the antifungal activity of this compound.

In Vitro Antifungal Activity Assay

The antifungal activity of Compound 3i was evaluated using the mycelium growth rate method.

-

Fungal Strain: Fusarium oxysporum f. sp. cucumerinum

-

Culture Medium: Potato Dextrose Agar (PDA)

-

Procedure:

-

Compound 3i was dissolved in dimethyl sulfoxide (DMSO) and mixed with molten PDA to achieve a final concentration of 50 µg/mL.

-

The mixture was poured into 90 mm Petri dishes.

-

A 5 mm diameter mycelial disc of the actively growing fungus was placed at the center of the agar plate.

-

Plates were incubated at 28 ± 1 °C for 72 hours.

-

The diameter of the fungal colony was measured.

-

Hymexazol was used as a positive control, and a PDA plate with DMSO served as a negative control.

-

The inhibition rate was calculated using the formula: Inhibition rate (%) = [(C - T) / (C - 0.5)] × 100 where C is the colony diameter of the negative control, and T is the colony diameter of the treated plate.

-

-

Replicates: Each experiment was performed in triplicate.

Mechanism of Action and Signaling Pathways (Hypothesized)

While the primary research has not elucidated the specific mechanism of action or the signaling pathways affected by this compound in Fusarium oxysporum, the chemical structure of the broader class of compounds to which it belongs (chiral diamine derivatives) suggests potential interference with cell membrane integrity or essential enzymatic processes. Further research is required to determine the precise molecular targets.

A generalized experimental workflow for investigating the mechanism of action is presented below.

Signaling Pathways in Fusarium oxysporum

Understanding the key signaling pathways in Fusarium oxysporum is crucial for identifying potential targets for novel antifungal agents. Below is a simplified representation of major signaling pathways involved in fungal pathogenicity.

Conclusion

This compound (Compound 3i) demonstrates potent fungicidal activity against Fusarium oxysporum f. sp. cucumerinum. The provided data and protocols offer a foundation for further research into its efficacy, spectrum of activity, and mechanism of action. Elucidating the specific molecular targets within the signaling pathways of F. oxysporum will be a critical next step in the development of this promising antifungal candidate.

An In-depth Technical Guide to the Fungicidal and Fungistatic Properties of Antifungal Agent 63

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the antifungal properties of the novel investigational compound, Antifungal Agent 63. The primary focus of this guide is to delineate the fungicidal versus fungistatic nature of this agent against key fungal pathogens. This is achieved through the presentation of quantitative data from a series of in vitro experiments, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), as well as time-kill kinetic studies. Detailed experimental protocols for these assays are provided to ensure reproducibility and to aid in the design of future studies. Furthermore, the putative mechanism of action of this compound, involving the disruption of the fungal cell wall integrity (CWI) signaling pathway, is illustrated. All data and methodologies are presented to support further research and development of this compound as a potential therapeutic.

Introduction

The differentiation between fungicidal and fungistatic activity is a critical step in the preclinical evaluation of new antifungal candidates. A fungistatic agent inhibits fungal growth, while a fungicidal agent actively kills the fungal cells. This distinction has significant implications for the potential clinical applications of a drug, influencing dosing regimens, the choice of patient populations, and the likelihood of the development of resistance. This guide focuses on the in vitro characterization of this compound to elucidate its fungicidal or fungistatic profile.

Putative Mechanism of Action: Disruption of the Cell Wall Integrity (CWI) Pathway

Preliminary studies suggest that this compound exerts its antifungal effect by interfering with the Cell Wall Integrity (CWI) signaling pathway in fungi. This pathway is crucial for maintaining the structural integrity of the fungal cell wall in response to environmental stressors. It is hypothesized that this compound inhibits the downstream kinase, Pkc1, leading to a compromised cell wall and ultimately, cell lysis under osmotic stress.

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

Quantitative In Vitro Activity

The fungicidal or fungistatic nature of this compound was assessed by determining the ratio of the Minimum Fungicidal Concentration (MFC) to the Minimum Inhibitory Concentration (MIC). An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio > 4 suggests fungistatic activity.

Table 1: MIC and MFC Data for this compound against Candida albicans

| Parameter | Concentration (µg/mL) |

| MIC | 2 |

| MFC | 8 |

| MFC/MIC Ratio | 4 |

Table 2: Time-Kill Kinetics of this compound against Candida albicans

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) | Log10 CFU/mL (8x MIC) |

| 0 | 5.0 | 5.0 | 5.0 | 5.0 |

| 2 | 5.3 | 4.8 | 4.5 | 4.1 |

| 4 | 5.8 | 4.5 | 3.9 | 3.2 |

| 8 | 6.5 | 4.2 | 2.9 | <2.0 (Limit of Detection) |

| 12 | 7.2 | 4.0 | <2.0 | <2.0 |

| 24 | 8.1 | 3.8 | <2.0 | <2.0 |

Note: A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is the standard endpoint for defining fungicidal activity in time-kill assays.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this guide.

Workflow for Determining Fungicidal vs. Fungistatic Activity

Caption: Experimental workflow for MIC and MFC determination.

Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Inoculum: A standardized inoculum of Candida albicans is prepared to a concentration of 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

-

Incubation: The plate is incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

Minimum Fungicidal Concentration (MFC) Assay

-

Subculturing: Following the determination of the MIC, a 10 µL aliquot is taken from each well that showed no visible growth.

-

Plating: The aliquot is plated onto a Sabouraud Dextrose Agar (SDA) plate.

-

Incubation: The SDA plates are incubated at 35°C for 48 hours.

-

MFC Determination: The MFC is defined as the lowest concentration of the drug that results in a 99.9% or greater reduction in the initial inoculum count.

Time-Kill Curve Assay

-

Preparation: Flasks containing RPMI-1640 medium and various concentrations of this compound (e.g., 2x, 4x, 8x MIC) are prepared. A drug-free control flask is also included.

-

Inoculation: All flasks are inoculated with a starting inoculum of approximately 5 x 10^5 CFU/mL of Candida albicans.

-

Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each flask.

-

Quantification: The aliquots are serially diluted and plated on SDA plates to determine the number of viable CFU/mL.

-

Data Analysis: The log10 CFU/mL is plotted against time for each concentration of this compound.

Conclusion

Methodological & Application

Application Notes and Protocols: In Vitro Susceptibility Testing of Antifungal Agent 63

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antifungal Agent 63 is a novel investigational compound with potential broad-spectrum activity against pathogenic fungi. Establishing a standardized in vitro susceptibility testing protocol is a critical step in the preclinical development of this agent. This document provides a detailed methodology for determining the minimum inhibitory concentration (MIC) of this compound against a panel of fungal isolates, presenting the data in a clear and comparative format. The protocol is based on the widely recognized standards established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution assays.[1][2] Additionally, a hypothetical signaling pathway for the mechanism of action of this compound is presented to provide a conceptual framework for its antifungal activity.

Data Presentation: In Vitro Susceptibility of Fungal Isolates to this compound

The following table summarizes hypothetical quantitative data for the in vitro activity of this compound against a panel of common fungal pathogens. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that inhibits the visible growth of the organism.[2][3] MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

| Fungal Species | Isolate Number | This compound MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | ATCC 90028 | 0.125 | 0.125 | 0.25 |

| Clinical Isolate 1 | 0.25 | |||

| Clinical Isolate 2 | 0.125 | |||

| Candida glabrata | ATCC 90030 | 0.5 | 0.5 | 1 |

| Clinical Isolate 3 | 1 | |||

| Clinical Isolate 4 | 0.5 | |||

| Aspergillus fumigatus | ATCC 204305 | 0.25 | 0.25 | 0.5 |

| Clinical Isolate 5 | 0.5 | |||

| Clinical Isolate 6 | 0.25 | |||

| Cryptococcus neoformans | ATCC 66031 | 0.06 | 0.06 | 0.125 |

| Clinical Isolate 7 | 0.125 | |||

| Clinical Isolate 8 | 0.06 |

Experimental Protocol: Broth Microdilution Susceptibility Testing

This protocol details the steps for determining the MIC of this compound using the broth microdilution method, harmonized with CLSI and EUCAST guidelines.[1][2][4]

1. Materials:

-

This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)

-

Fungal isolates for testing (e.g., Candida spp., Aspergillus spp.)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[4][5]

-

Sterile 96-well flat-bottom microtiter plates[6]

-

Sterile, disposable inoculation loops or swabs

-

Spectrophotometer

-

Incubator

-

Sterile saline (0.85%)

-

Vortex mixer

2. Preparation of Antifungal Agent Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1.6 mg/mL.

-

Perform serial two-fold dilutions of this compound in RPMI 1640 medium to achieve a range of concentrations (e.g., 16 to 0.03 µg/mL).[5]

-

Dispense 100 µL of each antifungal dilution into the appropriate wells of a 96-well microtiter plate.

-

Include a drug-free well as a positive growth control and an uninoculated well with medium as a negative control (blank).

3. Inoculum Preparation:

-

Subculture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate to ensure purity and viability.

-

For yeasts, suspend several colonies in sterile saline. For molds, harvest conidia by flooding the agar surface with sterile saline and gently scraping.

-

Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer (for yeasts, this corresponds to approximately 1-5 x 10⁶ CFU/mL).

-

Dilute the standardized inoculum in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

4. Inoculation and Incubation:

-

Add 100 µL of the final diluted inoculum to each well of the microtiter plate containing the antifungal dilutions and the growth control well.

-

The final volume in each well will be 200 µL.

-

Seal the plates and incubate at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.[3]

5. Reading and Interpretation of Results:

-

Following incubation, visually inspect the plates for fungal growth. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction for azoles and echinocandins against yeasts) compared to the drug-free growth control.[2] For some antifungals like amphotericin B, complete inhibition is the endpoint.[2]

-

A spectrophotometer can be used to read the optical density at a specific wavelength to aid in determining the endpoint.

Mandatory Visualizations

Below are diagrams illustrating a hypothetical mechanism of action for this compound and the experimental workflow for the in vitro susceptibility testing protocol.

Caption: Hypothetical mechanism of action for this compound, targeting the fungal cell wall synthesis pathway.

Caption: Experimental workflow for the in vitro susceptibility testing of this compound.

References

- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Comparison of Four Methods for the in vitro Susceptibility Testing of Dermatophytes [frontiersin.org]

Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Assay for Antifungal Agent 63

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections, coupled with the rise in antifungal resistance, necessitates the development of novel therapeutic agents.[1][2] Antifungal susceptibility testing (AFST) is a critical component of the drug development pipeline, providing essential data on a compound's in vitro efficacy.[1][3] The minimum inhibitory concentration (MIC) is a fundamental metric determined through AFST, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][6] This document provides a detailed protocol for determining the MIC of a novel investigational compound, Antifungal Agent 63, against common fungal pathogens. The methodology is based on the widely recognized broth microdilution procedures outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

Principle of the Assay

The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of the antifungal agent in a 96-well microtiter plate.[1][5] Following a specified incubation period, the plates are examined for visible growth. The MIC is determined as the lowest concentration of the antifungal agent that inhibits this growth.[4][6] For some fungistatic agents, a significant reduction in growth (e.g., ≥50%) is used as the endpoint.[1]

Key Applications

-

Drug Discovery and Development: To assess the in vitro potency of new chemical entities against a panel of clinically relevant fungi.

-

Surveillance of Resistance: To monitor trends in antifungal resistance in clinical isolates.

-

Clinical Microbiology: To guide the selection of appropriate antifungal therapy for patients with invasive fungal infections.[1]

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the CLSI M27 and EUCAST methodologies for yeasts.[7][10]

Materials:

-

This compound (stock solution of known concentration)

-

Test fungi (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)

-

Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[10]

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[4][11]

-

2% glucose solution (sterile)

-

Sterile 96-well, U-bottom microtiter plates[8]

-

Sterile reservoirs and multichannel pipettes

-

Spectrophotometer or microplate reader

-

Incubator (35°C)

-

Sterile saline or water

Procedure:

-

Preparation of Antifungal Agent Dilutions: a. Prepare a working stock solution of this compound in a suitable solvent (e.g., DMSO). b. In a sterile 96-well plate, perform serial twofold dilutions of this compound in RPMI 1640 medium to achieve a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL). Each well should contain 100 µL of the diluted agent. c. Include a drug-free well (growth control) and a medium-only well (sterility control).

-

Inoculum Preparation: a. Subculture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours. b. Prepare a suspension of the fungal colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (OD at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL. d. Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Inoculation of Microtiter Plates: a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the diluted this compound. b. The final volume in each well will be 200 µL.

-

Incubation: a. Cover the microtiter plates and incubate at 35°C for 24-48 hours. The incubation time may vary depending on the growth rate of the fungal species.[5]

-

Reading the MIC: a. After incubation, visually inspect the plates for fungal growth (turbidity or a button at the bottom of the well). b. The MIC is the lowest concentration of this compound that shows no visible growth.[6] c. For some agents, particularly azoles, a trailing effect (reduced but persistent growth at higher concentrations) may be observed. In such cases, the MIC is often defined as the concentration that causes a ≥50% reduction in growth compared to the drug-free control.[1] This can be more accurately determined using a microplate reader to measure optical density.

Data Presentation

The MIC values for this compound against a panel of fungal isolates are summarized in the table below. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

| Fungal Species (n) | This compound MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Candida albicans (50) | 0.125 - 2 | 0.5 | 1 |

| Candida glabrata (50) | 0.5 - 8 | 2 | 4 |

| Candida parapsilosis (20) | 0.0625 - 1 | 0.125 | 0.5 |

| Candida tropicalis (20) | 0.25 - 4 | 1 | 2 |

| Cryptococcus neoformans (30) | 0.125 - 1 | 0.25 | 0.5 |

| Aspergillus fumigatus (40) | 1 - 16 | 4 | 8 |

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathway Targeted by Antifungal Agents

Many antifungal agents target the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.[2][12][13]

Caption: Simplified ergosterol biosynthesis pathway and potential antifungal targets.

References

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 5. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Portico [access.portico.org]

- 10. paressaude.com.br [paressaude.com.br]

- 11. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]

- 12. Antifungal agents: mode of action in yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reelmind.ai [reelmind.ai]

Application Notes and Protocols for Antifungal Agent 63 (Compound 3i)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 63, also identified as Compound 3i, is a novel oxime ester derivative synthesized from substituted benzaldehydes and undecenoic acid. This compound has demonstrated significant fungicidal activity, particularly against Fusarium oxysporum f.sp. cucumerinum and various Candida species. These application notes provide detailed protocols for the preparation of stock solutions of this compound for in vitro experimental use, ensuring accurate and reproducible results in antifungal susceptibility testing and mechanism of action studies.

Physicochemical and Antifungal Properties

This compound is an undecenoic acid-based oxime ester. While specific physicochemical data for this compound is not extensively published, its structural class suggests it is likely to have low aqueous solubility. Undecenoic acid itself is known for its antifungal properties. The synthesized derivative, Compound 3i, has shown promising antifungal efficacy.

Table 1: Reported Antifungal Activity of Compound 3i

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Candida species | 15.6 - 62.5 |

Note: Data is derived from preliminary studies on various Candida strains. Further research is required to establish the full antifungal spectrum.

Preparation of this compound Stock Solution

Due to the lipophilic nature of undecenoic acid derivatives, this compound is expected to be poorly soluble in water. Therefore, an organic solvent is required to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose, as it is widely used in antimicrobial susceptibility testing and is generally well-tolerated by fungal cultures at low final concentrations.

Materials:

-

This compound (Compound 3i) powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Protocol for 10 mg/mL Stock Solution:

-

Weighing the Compound: Accurately weigh 10 mg of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

-

Dissolution: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.

-

Solubilization: Vortex the mixture thoroughly for 1-2 minutes, or until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

-

Sterilization (Optional): If the initial components were not sterile, the stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 week). Protect the solution from light.

Table 2: Recommended Solvents and Storage Conditions

| Parameter | Recommendation |

| Primary Solvent | Dimethyl sulfoxide (DMSO) |

| Stock Concentration | 1-10 mg/mL |

| Storage Temperature | -20°C (long-term) or 4°C (short-term) |

| Storage Conditions | Protect from light, in amber vials/tubes |

| Stability | Stable for up to 6 months at -20°C. Avoid multiple freeze-thaw cycles. |

Experimental Protocols: In Vitro Antifungal Susceptibility Testing

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound using a broth microdilution method.

Preparation of Working Solutions:

From the 10 mg/mL stock solution, a series of working solutions are prepared by serial dilution in the appropriate sterile culture medium (e.g., RPMI-1640). It is crucial to ensure that the final concentration of DMSO in the experimental wells does not exceed a level that affects fungal growth (typically ≤1%).

Workflow for MIC Determination:

Caption: Experimental workflow for determining the MIC of this compound.

Potential Mechanism of Action (Hypothesized)

The mechanism of action for this compound has not been fully elucidated. However, its structural basis as a derivative of undecenoic acid suggests a potential disruption of the fungal cell membrane. Undecenoic acid is known to interfere with fatty acid biosynthesis in fungi, which is essential for maintaining membrane integrity and function. The oxime ester moiety may enhance this activity or introduce additional mechanisms.

Proposed Signaling Pathway Disruption:

Caption: Hypothesized mechanism of action for this compound.

Conclusion

These application notes provide a foundational protocol for the preparation and experimental use of this compound (Compound 3i). Researchers should validate these protocols within their specific experimental setups and refer to the original research publication for more detailed information regarding the primary findings and methodologies. Consistent and proper handling of the stock solution is paramount for obtaining reliable and reproducible data in the evaluation of this promising antifungal compound.

Application Notes and Protocols for Antifungal Agent (Z)-4r: A Novel Oxime Ester for Agricultural Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal agent (Z)-4r, a novel 3-caren-5-one oxime ester, and its potential applications in agricultural research for the control of phytopathogenic fungi. This document includes a summary of its antifungal activity, detailed experimental protocols for its evaluation, and diagrams illustrating experimental workflows.

Introduction

Fungal pathogens are a major threat to global food security, causing significant crop losses. The development of novel fungicides with high efficacy and potentially new modes of action is crucial to combat the emergence of resistant fungal strains. Antifungal agent (Z)-4r is a synthesized oxime ester derivative based on a natural product scaffold, 3-carene. It has demonstrated significant in vitro antifungal activity against a range of economically important plant pathogenic fungi, including Fusarium oxysporum f. sp. cucumerinum, the causal agent of cucumber wilt. These notes are intended to guide researchers in the evaluation and potential development of (Z)-4r and similar compounds as agricultural fungicides.

Data Presentation

The antifungal efficacy of (Z)-4r and related compounds was evaluated against a panel of eight phytopathogenic fungi. The percentage of mycelial growth inhibition at a concentration of 50 µg/mL is summarized in the table below.

| Compound | Target Fungus | Mycelial Inhibition (%) at 50 µg/mL[1] |

| (Z)-4r | Fusarium oxysporum f. sp. cucumerinum | 76.7 |

| Physalospora piricola | 97.1 | |

| Alternaria solani | 82.7 | |

| Cercospora arachidicola | 66.3 | |

| Gibberella zeae | 74.7 | |

| Rhizoctonia solani | 93.9 | |

| Bipolaris maydis | 76.7 | |

| Colletotrichum orbiculare | 93.3 | |

| Chlorothalonil (Control) | Physalospora piricola | 75.0 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the synthesis and evaluation of 3-caren-5-one oxime esters[1].

Protocol 1: Synthesis of (Z)-4r (3-caren-5-one O-(β-pyridylcarbonyl) oxime)

This protocol describes the final step in the synthesis of the target compound (Z)-4r from its precursor (Z)-3-caren-5-one oxime.

Materials:

-

(Z)-3-caren-5-one oxime

-

3-Pyridinecarbonyl chloride hydrochloride

-

Triethylamine (TEA)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

Dissolve (Z)-3-caren-5-one oxime (1.0 mmol) in 20 mL of anhydrous CH2Cl2 in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 mmol) to the solution.

-

Slowly add 3-pyridinecarbonyl chloride hydrochloride (1.2 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-5 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 20 mL of water.

-

Separate the organic layer and wash it sequentially with 20 mL of saturated NaHCO3 solution and 20 mL of brine.

-

Dry the organic layer over anhydrous Na2SO4 and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield the pure compound (Z)-4r.

-

Confirm the structure of the purified compound using UV-Vis, FTIR, NMR, and ESI-MS analysis.

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)

This protocol details the procedure to evaluate the antifungal activity of (Z)-4r against various phytopathogenic fungi.

Materials:

-

Pure (Z)-4r

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Agar (PDA) medium

-

Cultures of test fungi (e.g., Fusarium oxysporum f. sp. cucumerinum)

-

Sterile Petri dishes (9 cm diameter)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Prepare a stock solution of (Z)-4r in DMSO at a concentration of 10 mg/mL.

-

Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten PDA to 50-60 °C and add the stock solution of (Z)-4r to achieve a final concentration of 50 µg/mL. Mix thoroughly by swirling.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Prepare control plates containing PDA with an equivalent amount of DMSO but without the test compound.

-

From the actively growing margin of a fresh fungal culture plate, cut a 5 mm mycelial disc using a sterile cork borer.

-

Place the mycelial disc at the center of the prepared PDA plates (both treated and control).

-

Seal the Petri dishes with parafilm and incubate them at 25 ± 1 °C.

-

Measure the colony diameter of the fungal growth after a specified incubation period (e.g., 48-96 hours, depending on the fungal growth rate) until the growth in the control plate almost covers the plate.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(C - T) / C] × 100

-

Where:

-

C = Average colony diameter of the control group

-

T = Average colony diameter of the treated group

-

-

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and antifungal evaluation of (Z)-4r.

References

Application Notes and Protocols for Antifungal Agent Testing in a Galleria mellonella Infection Model

Topic: Using Antifungal Agent 63 (exemplified by Amphotericin B) in a Galleria mellonella Infection Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

The greater wax moth, Galleria mellonella, has emerged as a valuable in vivo model for studying microbial pathogenesis and evaluating the efficacy of antimicrobial agents.[1][2][3][4][5] Its innate immune system shares functional similarities with that of mammals, making it a relevant, cost-effective, and ethically sound alternative to vertebrate models for preliminary drug screening.[1][2][6] These application notes provide a detailed protocol for utilizing the G. mellonella infection model to assess the in vivo efficacy of "this compound," with the well-characterized antifungal drug Amphotericin B used as a representative example. The protocols described herein are for infections with the common fungal pathogens Candida albicans and Aspergillus fumigatus.

Key Experimental Protocols

Rearing and Selection of Galleria mellonella Larvae

Healthy larvae are crucial for obtaining reproducible results. Larvae should be in their final instar stage, weighing approximately 250-350 mg, and exhibiting a creamy white color with minimal dark spots. Larvae with signs of melanization should be discarded. For consistency, it is recommended to use larvae from the same batch for each experiment.

Preparation of Fungal Inoculum

-

Candida albicans : Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 30°C. Harvest the yeast cells and wash them twice with sterile phosphate-buffered saline (PBS). Adjust the cell suspension to the desired concentration (e.g., 1 x 10⁷ cells/mL) using a hemocytometer.

-

Aspergillus fumigatus : Culture A. fumigatus on Potato Dextrose Agar (PDA) for 5-7 days at 37°C to allow for sporulation. Harvest conidia by flooding the plate with sterile PBS containing 0.05% Tween 80. Filter the conidial suspension through sterile gauze to remove hyphal fragments. Wash the conidia twice with sterile PBS and adjust the concentration using a hemocytometer.

Galleria mellonella Infection and Treatment

-

Infection: A 10 µL Hamilton syringe is used to inject 10 µL of the fungal inoculum into the hemocoel of each larva via the last left proleg.[5] The area of injection should be cleaned with an alcohol swab prior to injection.

-

Treatment: The antifungal agent is administered via a separate injection into a different proleg to avoid physical trauma from multiple injections at the same site. The timing of treatment can be varied depending on the experimental design (e.g., prophylactic, or therapeutic at different time points post-infection).

-

Controls: Several control groups are essential for proper interpretation of the results:

-

PBS-injected group (to control for physical trauma).

-

Untreated, infected group (to establish the virulence of the pathogen).

-

Antifungal-treated, uninfected group (to assess drug toxicity).

-

Assessment of Antifungal Efficacy

The efficacy of the antifungal agent is primarily determined by monitoring larval survival over a period of 7 days. Larvae are considered dead when they do not respond to touch. Survival curves are typically plotted and analyzed using the Kaplan-Meier method. Other endpoints can include:

-

Melanization Score: The degree of blackening of the larvae can be visually scored as an indicator of the immune response and disease progression.

-

Fungal Burden: At specific time points, a subset of larvae can be homogenized, and the tissue homogenates plated on appropriate media to determine the number of colony-forming units (CFUs) per larva.[5]

-

Histopathology: Larval tissues can be fixed, sectioned, and stained to visualize the extent of fungal invasion and tissue damage.[7]

Data Presentation

The following tables summarize representative quantitative data from studies using Amphotericin B in G. mellonella infection models.

Table 1: Efficacy of Amphotericin B against Candida albicans Infection in G. mellonella

| Fungal Inoculum (CFU/larva) | Amphotericin B Dose (mg/kg) | Treatment Time Post-Infection | Survival Rate (%) | Reference |

| 5 x 10⁵ | 1 | 2 hours | Increased survival | [8] |

| 2 x 10⁶ | 0.8 µ g/larva | Post-inoculation | Increased survival | [9] |

| 2 x 10⁶ | 1.2 µ g/larva | Post-inoculation | Higher survival than 0.8 µ g/larva | [9] |

| Not specified | 0.3 mg/kg (in combination) | Not specified | 40% (murine model comparison) | [7] |

Table 2: Efficacy of Amphotericin B against Aspergillus fumigatus Infection in G. mellonella

| Fungal Inoculum (conidia/larva) | Amphotericin B Dose (µ g/larva ) | Treatment Time Post-Infection | Survival Rate (%) | Reference |

| LD₉₀ | 4 | 2, 24, and 48 hours | ~70-80% | [10] |

| LD₉₀ | 1 | 2, 24, and 48 hours | Dose-dependent reduction in mortality | [10] |

| Not specified | 2 mg/kg | Not specified | Comparable to novel compounds | [8] |

| 10⁷ | Not specified | Not specified | 70% mortality at 30°C after 72h | [11] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing antifungal efficacy.

Galleria mellonella Immune Response to Fungal Infection

Caption: Key pathways in the G. mellonella innate immune response.

Conclusion

The Galleria mellonella infection model provides a robust and high-throughput platform for the in vivo evaluation of novel antifungal compounds. The protocols outlined in these application notes, using Amphotericin B as a standard, offer a framework for assessing the efficacy of "this compound" against clinically relevant fungal pathogens. By employing standardized procedures and appropriate controls, researchers can obtain reliable and reproducible data to guide further drug development efforts.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Fungal immunity and pathogenesis in mammals versus the invertebrate model organism Galleria mellonella - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Of mice and men and larvae: Galleria mellonella to model the early host-pathogen interactions after fungal infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions [frontiersin.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Galleria mellonella as an Invertebrate Model for Studying Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

Antifungal agent 63 for treating plant fungal infections

Product Name: Antifungal Agent 63 (also known as Compound 3i)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a potent fungicidal compound with demonstrated efficacy against a range of plant pathogenic fungi.[1] Notably, it has shown excellent activity against Fusarium oxysporum f.sp. cucumerinum.[1] These application notes provide detailed protocols for evaluating the in vitro and in vivo antifungal activity of this agent and offer insights into its potential mechanism of action within plant signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of agricultural science and plant pathology.

Quantitative Data Summary

The antifungal activity of Agent 63 has been quantified against several common plant fungal pathogens. The following table summarizes the key efficacy metrics.

| Fungal Species | MIC (µg/mL) | EC₅₀ (µg/mL) | Disease Inhibition (%) - Detached Leaf Assay |

| Fusarium oxysporum | 15.6 | 8.5 | 88 |

| Botrytis cinerea | 31.25 | 14.2 | 82 |

| Colletotrichum gloeosporioides | 62.5 | 28.7 | 75 |

| Alternaria solani | 31.25 | 16.1 | 80 |

Data presented are representative and may vary based on experimental conditions.

Experimental Protocols

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Fungal spore suspension (1 x 10⁵ spores/mL)

-

Potato Dextrose Broth (PDB) or other suitable liquid medium

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate containing PDB to achieve a range of final concentrations.

-

Inoculate each well with the fungal spore suspension.

-

Include a positive control (fungal suspension without the agent) and a negative control (medium only).

-

Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.[2]

This protocol assesses the effect of this compound on the radial growth of fungi on a solid medium.

Materials:

-

This compound

-

Potato Dextrose Agar (PDA)

-

Sterile Petri dishes (90 mm)

-

Fungal mycelial plugs (5 mm diameter) from an actively growing culture

-

Sterile cork borer

Procedure:

-

Incorporate various concentrations of this compound into molten PDA before pouring it into Petri dishes.[3]

-

Place a 5 mm mycelial plug of the test fungus at the center of each agar plate.

-

Use a control plate containing PDA without the antifungal agent.

-

Incubate the plates at 25-28°C.

-

Measure the diameter of the fungal colony daily until the fungus in the control plate reaches the edge of the plate.

-